tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This specific compound features a tert-butyl group, an ethylamino group, and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with tert-butanol to form the tert-butyl ester.
Flow Microreactor Systems: A more recent approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods:
Batch Processes: Traditional batch processes are still widely used in industrial settings for the production of tert-butyl esters. These processes involve the reaction of carboxylic acids with tert-butanol under controlled conditions.
Flow Chemistry: Flow chemistry techniques are gaining popularity in industrial production due to their efficiency and scalability. These methods allow for continuous processing, reducing reaction times and improving product yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the ethylamino group, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Substituted piperidines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug discovery or chemical synthesis.
Comparison with Similar Compounds
Tert-Butyl Piperidine-1-carboxylate: Similar to the compound but lacks the ethylamino group.
Ethyl Piperidine-1-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.
Piperidine-1-carboxylate: A simpler analog without any substituents on the nitrogen atom.
Uniqueness: The presence of the tert-butyl group in tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-(ethylaminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZZKUZHMYHOZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H]1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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